2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetic acid 2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 4722-70-7
VCID: VC3142888
InChI: InChI=1S/C10H16O4/c11-9(12)6-8-2-1-3-10(7-8)13-4-5-14-10/h8H,1-7H2,(H,11,12)
SMILES: C1CC(CC2(C1)OCCO2)CC(=O)O
Molecular Formula: C10H16O4
Molecular Weight: 200.23 g/mol

2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetic acid

CAS No.: 4722-70-7

Cat. No.: VC3142888

Molecular Formula: C10H16O4

Molecular Weight: 200.23 g/mol

* For research use only. Not for human or veterinary use.

2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetic acid - 4722-70-7

Specification

CAS No. 4722-70-7
Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
IUPAC Name 2-(1,4-dioxaspiro[4.5]decan-7-yl)acetic acid
Standard InChI InChI=1S/C10H16O4/c11-9(12)6-8-2-1-3-10(7-8)13-4-5-14-10/h8H,1-7H2,(H,11,12)
Standard InChI Key DNJBVSZMXMDKJL-UHFFFAOYSA-N
SMILES C1CC(CC2(C1)OCCO2)CC(=O)O
Canonical SMILES C1CC(CC2(C1)OCCO2)CC(=O)O

Introduction

Chemical Structure and Identifiers

The chemical structure of 2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetic acid contains several key structural elements that define its properties and reactivity. The spirocyclic system creates a rigid framework with specific geometric constraints, while the acetic acid group provides a reactive functional handle for potential modifications.

Structural Identifiers and Chemical Data

The compound can be described using various chemical identifiers as presented in the following table:

PropertyValue
CAS Number4722-70-7
IUPAC Name2-(1,4-dioxaspiro[4.5]decan-7-yl)acetic acid
Molecular FormulaC₁₀H₁₆O₄
Molecular Weight200.23 g/mol
Standard InChIInChI=1S/C10H16O4/c11-9(12)6-8-2-1-3-10(7-8)13-4-5-14-10/h8H,1-7H2,(H,11,12)
Standard InChIKeyDNJBVSZMXMDKJL-UHFFFAOYSA-N
SMILESC1CC(CC2(C1)OCCO2)CC(=O)O
Canonical SMILESC1CC(CC2(C1)OCCO2)CC(=O)O
PubChem Compound ID121207455

Synthesis Methods

The synthesis of compounds with spirocyclic structures like 2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetic acid typically involves multiple steps due to the complexity of creating the spiro carbon center and attaching the appropriate functional groups.

General Approaches to Spirocyclic Synthesis

For compounds with dioxaspiro[4.5] frameworks, synthesis often follows these general pathways:

  • Preparation of functionalized cyclohexane derivatives that can serve as precursors

  • Formation of the dioxolane ring through reactions with ethylene glycol under appropriate conditions

  • Introduction or modification of the acetic acid moiety through various functional group transformations

The formation of similar dioxaspiro systems has been documented using ethylene glycol reactions. For instance, related compounds like 7-methyl-1,4-dioxaspiro[4.5]dec-7-ene can be prepared by treating cyclohexane precursors with ethylene glycol under specific conditions .

Chemical Reactivity

The chemical behavior of 2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetic acid is determined by its key functional groups: the carboxylic acid moiety and the spirocyclic ring system. Each component contributes distinct reactivity patterns that can be exploited for further transformations.

Reactivity of the Carboxylic Acid Group

As with typical carboxylic acids, the acetic acid portion of this compound can participate in various reactions:

  • Esterification with alcohols to form corresponding esters

  • Amidation with amines to form amide derivatives

  • Reduction to alcohols using appropriate reducing agents

  • Decarboxylation under specific conditions to remove the carboxylic group

The presence of the spirocyclic system may influence these reactions through steric and electronic effects, potentially altering reaction rates or selectivity compared to simpler acetic acid derivatives.

Reactivity of the Spirocyclic System

The dioxaspiro[4.5]decane framework contributes to the compound's chemical behavior in several ways:

These structural features significantly influence the compound's chemical reactivity profile, making it behave differently from simple acetic acid derivatives or conventional cyclohexane compounds.

Biological Activity and Applications

While specific biological activity data for 2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetic acid is limited, compounds with similar structures are often studied for their potential therapeutic applications.

Research Applications

Beyond potential therapeutic uses, 2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetic acid may serve important roles in chemical research:

  • As a building block for more complex molecular architectures

  • As a model compound for studying the chemical behavior of spirocyclic systems

  • In structure-activity relationship studies to understand how structural variations affect biological properties

The compound's well-defined three-dimensional structure makes it valuable for these research applications, offering insights that more flexible or simpler molecules cannot provide.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetic acid, including variations in the position of functional groups or the degree of unsaturation.

Structural Analogs

Notable structural analogs include:

  • 2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)acetic acid (CAS: 33082-77-8)

    • Contains an additional double bond in the cyclohexane ring

    • Molecular formula: C₁₀H₁₄O₄

    • Molecular weight: 198.22 g/mol

  • 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetic acid (CAS: 218772-90-8)

    • Features an exocyclic double bond at position 8

    • Molecular formula: C₁₀H₁₄O₄

    • Molecular weight: 198.22 g/mol

Comparative Analysis

The following table presents a comparative analysis of these related compounds:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Distinctive Structural Feature
2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetic acid4722-70-7C₁₀H₁₆O₄200.23Saturated cyclohexane ring with acetic acid at position 7
2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)acetic acid33082-77-8C₁₀H₁₄O₄198.22Unsaturated cyclohexane ring with a double bond
2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetic acid218772-90-8C₁₀H₁₄O₄198.22Exocyclic double bond at position 8

These structural variations can significantly impact the compounds' physical properties, chemical reactivity, and potential biological activities . The presence or absence of double bonds, for instance, introduces different degrees of rigidity and potential sites for further functionalization, while the position of the acetic acid moiety affects the three-dimensional presentation of the functional group.

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